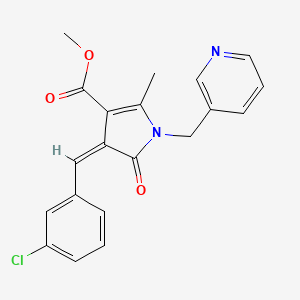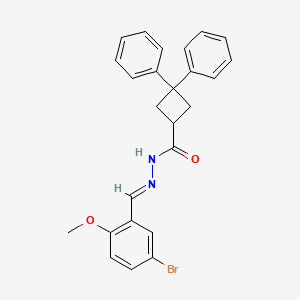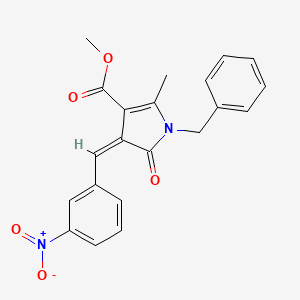![molecular formula C18H19ClN2O4 B3898931 N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B3898931.png)
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
描述
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, but it was never marketed as a pharmaceutical product. Instead, it has been used as a research chemical and has gained popularity as a recreational drug in recent years.
作用机制
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide acts as an agonist at the mu opioid receptor, producing analgesia and other opioid effects. It also has affinity for the kappa and delta opioid receptors, but with lower potency. The exact mechanism of action of this compound is not fully understood, but it is thought to produce its effects by activating G protein-coupled receptors and modulating intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound produces typical opioid effects, such as analgesia, sedation, and euphoria. It also has respiratory depressant effects, which can be life-threatening in overdose situations. This compound has been shown to produce less constipation and physical dependence than other opioids, but it is still a highly addictive drug.
实验室实验的优点和局限性
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been used as a research tool to study the opioid receptor system and the structure-activity relationships of opioid compounds. Its high potency and selectivity for the mu opioid receptor make it a useful tool for studying this receptor subtype. However, its abuse potential and potential for respiratory depression limit its use in laboratory experiments.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide. One area of interest is the development of new opioid compounds with improved safety profiles and reduced abuse potential. Another area of interest is the use of this compound as a tool to study the opioid receptor system and the mechanisms of opioid addiction. Finally, there is a need for further research on the pharmacokinetics and toxicology of this compound, particularly in overdose situations.
科学研究应用
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been used as a research chemical to study the opioid receptor system. It has been shown to have high affinity for the mu opioid receptor, which is responsible for mediating the analgesic effects of opioids. This compound has also been used as a tool to study the structure-activity relationships of opioid compounds.
属性
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-24-15-8-7-12(11-16(15)25-2)9-10-20-17(22)18(23)21-14-6-4-3-5-13(14)19/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUSZWQBBKYDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B3898853.png)

![N,N-diphenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3898868.png)

![1-{3-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]propyl}piperidine-3-carboxamide](/img/structure/B3898879.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B3898892.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898895.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B3898907.png)
![3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3898913.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B3898922.png)
![3-benzyl-5,5-diethyl-2-[(2-hydroxyethyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B3898939.png)

![2-[(3-{[(4-chlorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3898946.png)
![2-mercapto-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidin-4(7H)-one](/img/structure/B3898960.png)